2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine
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Overview
Description
2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 2-methyl-2-butanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
2-Methylpyrimidine: Another derivative with applications in medicinal chemistry and agriculture.
2-Chloropyrimidine: A precursor used in the synthesis of various pyrimidine derivatives.
Uniqueness
2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-4-9(2,3)13-8-11-5-7(10)6-12-8/h5-6H,4,10H2,1-3H3 |
InChI Key |
XJZFKDNQEYVPTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=NC=C(C=N1)N |
Origin of Product |
United States |
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